Dihydro Donepezil
Overview
Description
Dihydro Donepezil is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. This compound is characterized by the presence of diastereomers, which are stereoisomers that are not mirror images of each other. The mixture of diastereomers in this compound contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Donepezil typically involves the reduction of Donepezil. One common method includes the use of dimethoxy-dihydro-indenone as a starting material. The reaction proceeds through a two-step process involving reduction and subsequent functionalization to yield the desired diastereomeric mixture .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs and environmental impact. The process often employs readily available, inexpensive, and non-toxic raw materials. The use of catalytic hydrogenation and other eco-friendly strategies is common to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions: Dihydro Donepezil undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound back to its parent compound, Donepezil.
Reduction: Further reduction can modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is frequently employed.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields Donepezil, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Dihydro Donepezil has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of acetylcholinesterase inhibitors.
Biology: Researchers use it to investigate the biochemical pathways involved in neurodegenerative diseases.
Medicine: It serves as a potential therapeutic agent for Alzheimer’s disease and other cognitive disorders.
Industry: The compound is utilized in the development of new drugs and in the study of drug metabolism and pharmacokinetics
Mechanism of Action
Dihydro Donepezil exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is crucial for improving cognitive function in patients with Alzheimer’s disease. Additionally, this compound may interact with other molecular targets and pathways, such as NMDA receptors and amyloid proteins, contributing to its therapeutic effects .
Comparison with Similar Compounds
Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with a similar mechanism of action.
Galantamine: A compound that also inhibits acetylcholinesterase and modulates nicotinic receptors.
Uniqueness: Dihydro Donepezil’s uniqueness lies in its diastereomeric mixture, which can result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar drugs. This mixture may offer distinct advantages in terms of efficacy, safety, and tolerability .
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20,24,26H,8-13,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTUAFCYSWJIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442922 | |
Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120012-04-6 | |
Record name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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